N-(3-methylbutyl)thian-3-amine
CAS No.:
Cat. No.: VC17783484
Molecular Formula: C10H21NS
Molecular Weight: 187.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21NS |
|---|---|
| Molecular Weight | 187.35 g/mol |
| IUPAC Name | N-(3-methylbutyl)thian-3-amine |
| Standard InChI | InChI=1S/C10H21NS/c1-9(2)5-6-11-10-4-3-7-12-8-10/h9-11H,3-8H2,1-2H3 |
| Standard InChI Key | POTARSDVLPDECC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC1CCCSC1 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure is defined by two primary components: a thiane ring and a 3-methylbutyl substituent. The thiane ring adopts a chair conformation, with the sulfur atom occupying one axial position and the amine group at the equatorial 3-position . The 3-methylbutyl group (isoamyl group) branches from the nitrogen, introducing steric bulk that influences reactivity and intermolecular interactions. The S configuration at the 3-position of the thiane ring is confirmed by its IUPAC name and stereodescriptors .
Table 1: Key Structural Identifiers
Stereochemical Implications
The chiral center at the 3-position of the thiane ring dictates the compound’s enantiomeric purity and potential biological activity. Computational models predict that the S configuration optimizes hydrogen-bonding interactions with chiral receptors or enzymes, a feature critical in pharmaceutical contexts . The thiane ring’s sulfur atom contributes to electron-rich regions, enhancing nucleophilicity at the nitrogen center .
Synthesis and Reaction Pathways
Stereoselective Challenges
Achieving enantiomeric purity requires chiral catalysts or resolution techniques. Asymmetric hydrogenation using Rhodium-BINAP complexes has succeeded in similar systems, though no specific data exists for this compound .
Physicochemical Properties
Solubility and Stability
The compound’s lipophilic 3-methylbutyl group and polar amine moiety confer amphiphilic characteristics. Predicted logP values (≈2.5) suggest moderate solubility in organic solvents (e.g., dichloromethane, ethanol) and limited aqueous solubility . The thiane ring’s sulfur atom may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions, necessitating inert storage environments .
Spectroscopic Data
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NMR: The thiane ring protons resonate between δ 1.2–2.8 ppm (¹H), with the sulfur atom deshielding adjacent carbons to δ 25–35 ppm (¹³C) .
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MS: Molecular ion peak at m/z 187.35, with fragmentation patterns indicative of C–N bond cleavage .
Future Research Directions
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